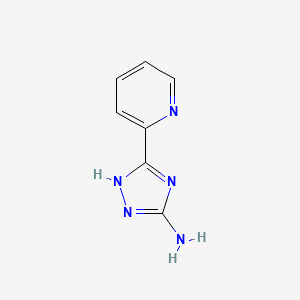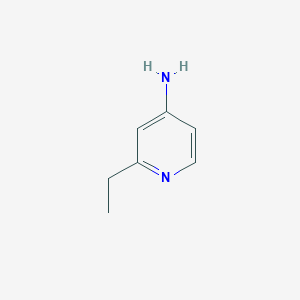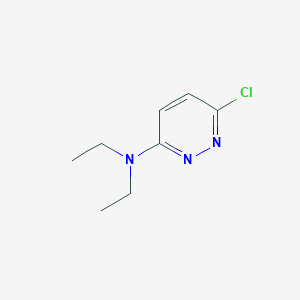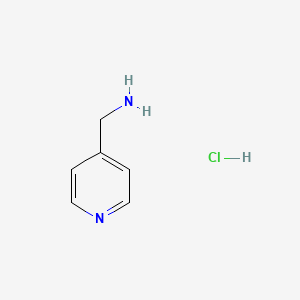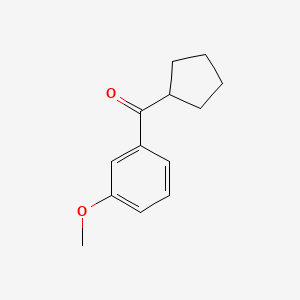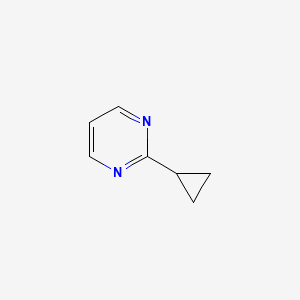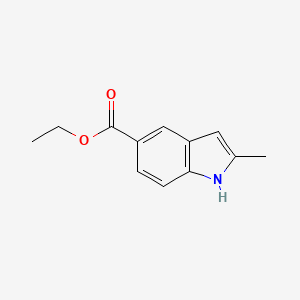
2-méthyl-1H-indole-5-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 2-methyl-1H-indole-5-carboxylate, also known as EMIC, is a chemical compound with the molecular formula C12H13NO2. It belongs to the class of indole derivatives, which are widely present in natural products, such as tryptophan, serotonin, and melatonin. The compound is a reactant for synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions, reactant for preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists, reactant for preparation of indole-3-propionic acids as antiinflammatory and analgesic agents, reactant for Friedel-Crafts acylation with nitrobenzoyl chloride .
Molecular Structure Analysis
The molecular structure of ethyl 2-methyl-1H-indole-5-carboxylate consists of a benzene ring fused to a pyrrole ring, which is a common structure in indole derivatives. The IUPAC name for this compound is ethyl 5-methyl-1H-indole-2-carboxylate and its molecular formula is C12H13NO2 .
Chemical Reactions Analysis
Ethyl 2-methyl-1H-indole-5-carboxylate is used as a reactant in various chemical reactions. For instance, it is used in the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions, in the preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists, in the preparation of indole-3-propionic acids as antiinflammatory and analgesic agents, and in Friedel-Crafts acylation with nitrobenzoyl chloride .
Physical And Chemical Properties Analysis
Ethyl 2-methyl-1H-indole-5-carboxylate is a white or cream to pale brown powder . It is soluble in methanol and dichloromethane, but insoluble in water . The melting point of a similar compound, Methyl indole-5-carboxylate, is 126-128 °C .
Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole, y compris le 2-méthyl-1H-indole-5-carboxylate d'éthyle, ont été étudiés pour leurs propriétés antivirales. Ils ont montré une activité inhibitrice contre divers virus, notamment le virus de la grippe A et le virus Coxsackie B4 . Le noyau indole est un pharmacophore clé dans le développement de nouveaux agents antiviraux en raison de sa capacité à se lier avec une grande affinité à plusieurs récepteurs.
Inhibition enzymatique
Les dérivés de l'indole ont été explorés comme inhibiteurs de diverses enzymes, telles que les protéines kinases, qui jouent des rôles cruciaux dans les voies de signalisation cellulaire. Le this compound peut être un réactif dans la biosynthèse de ces inhibiteurs, contribuant au développement de médicaments qui régulent l'activité enzymatique .
Orientations Futures
Indole derivatives, including ethyl 2-methyl-1H-indole-5-carboxylate, have potential for further exploration in drug discovery due to their diverse pharmacological activities . They have been the focus of many researchers in the study of pharmaceutical compounds for many years . Future research could focus on the design of novel compounds with anti-tubercular activity, as indole scaffolds have shown promise in this area .
Mécanisme D'action
Target of Action
Ethyl 2-methyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical changes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological pathways due to their broad-spectrum biological activities .
Result of Action
The broad range of biological activities associated with indole derivatives suggests that they can induce a variety of molecular and cellular changes .
Propriétés
IUPAC Name |
ethyl 2-methyl-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)9-4-5-11-10(7-9)6-8(2)13-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKMUHCEYGQEJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pentafluoro[(triisopropylsilyl)ethynyl]sulfur](/img/structure/B1313789.png)

